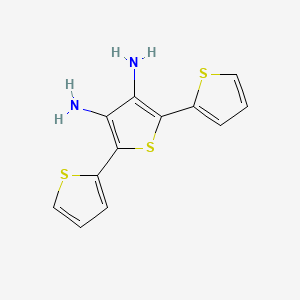

2,5-dithiophen-2-ylthiophene-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dithiophen-2-ylthiophene-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOZBTUFJDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727312 | |

| Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185691-91-2 | |

| Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-dithiophen-2-ylthiophene-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed procedure for the synthesis of 2,5-dithiophen-2-ylthiophene-3,4-diamine, a molecule of significant interest in materials science and medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a dinitro precursor followed by its reduction to the target diamine. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful synthesis.

Introduction: The Significance of Thiophene-Based Diamines

Thiophene-containing aromatic compounds are a cornerstone of modern organic electronics and drug discovery. The unique electronic properties of the thiophene ring, coupled with the versatile reactivity of amino functionalities, make molecules like this compound valuable building blocks. The diamine moiety can be readily derivatized to form Schiff bases, amides, or serve as a ligand for metal complexes, opening avenues for the development of novel conductive polymers, organic light-emitting diodes (OLEDs), and pharmacologically active agents. This guide aims to provide a robust and reproducible synthetic route to this important intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Stille Cross-Coupling: Formation of the dinitro precursor, 3,4-dinitro-2,5-dithiophen-2-ylthiophene, via a palladium-catalyzed Stille cross-coupling reaction.

-

Reduction of Dinitro Compound: Conversion of the dinitro precursor to the target diamine through the reduction of the nitro groups.

This strategy is advantageous as it allows for the construction of the carbon-sulfur framework first, followed by the introduction of the reactive amine functionalities in the final step.

Figure 1: Synthetic workflow for this compound.

Part 1: Synthesis of the Dinitro Precursor

The initial step involves a Stille cross-coupling reaction to form the carbon-carbon bonds between the central thiophene ring and the two flanking thiophene rings. This reaction is a powerful tool in organic synthesis for creating C-C bonds between sp²-hybridized carbon atoms.

Experimental Protocol: Synthesis of 3,4-dinitro-2,5-dithiophen-2-ylthiophene

Materials and Equipment:

-

2,5-dibromo-3,4-dinitrothiophene

-

2-(tributylstannyl)thiophene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Anhydrous toluene

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromo-3,4-dinitrothiophene (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene to dissolve the starting material. To this solution, add 2-(tributylstannyl)thiophene (2.2 eq) followed by the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel.

-

Purification: A gradient elution system, typically starting with hexane and gradually increasing the polarity with dichloromethane, is used to isolate the desired product, 3,4-dinitro-2,5-dithiophen-2-ylthiophene (CAS 205170-72-5).[1][2] The product is typically a solid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Toluene | A high-boiling, non-polar solvent suitable for Stille coupling reactions. Anhydrous conditions are crucial to prevent the deactivation of the catalyst and the stannane reagent. |

| Catalyst | PdCl₂(PPh₃)₂ | A common and effective palladium catalyst for Stille cross-coupling reactions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the palladium catalyst. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Part 2: Reduction to the Diamine

The final step is the reduction of the two nitro groups on the central thiophene ring to form the corresponding diamines. This transformation is a common and well-established reaction in organic synthesis. Several methods can be employed, with the choice depending on the desired reaction conditions and scale.

Method A: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Experimental Protocol:

Materials and Equipment:

-

3,4-dinitro-2,5-dithiophen-2-ylthiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,4-dinitro-2,5-dithiophen-2-ylthiophene (1.0 eq) in ethanol or ethyl acetate.

-

Addition of Reducing Agent: To this solution, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 6-10 eq).

-

Acidification and Reaction: Carefully add concentrated hydrochloric acid. The reaction is typically stirred at room temperature or gently heated to reflux. Monitor the reaction progress by TLC.

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Work-up: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner and often more efficient method for the reduction of nitro groups.

Experimental Protocol:

Materials and Equipment:

-

3,4-dinitro-2,5-dithiophen-2-ylthiophene

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Ethanol, Methanol, or Ethyl Acetate

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add 3,4-dinitro-2,5-dithiophen-2-ylthiophene (1.0 eq) and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the palladium on carbon catalyst (typically 5-10 mol%).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction is then stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale).

-

Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude diamine is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

| Parameter | Value/Condition | Rationale |

| Reducing Agent | SnCl₂·2H₂O / H₂, Pd/C | Both are effective for nitro group reduction. Catalytic hydrogenation is often cleaner, while SnCl₂ is a robust and versatile reagent. |

| Solvent | Ethanol, Ethyl Acetate | Protic or aprotic polar solvents that can dissolve the starting material and are compatible with the reaction conditions. |

| Temperature | Room Temperature to Reflux | The reaction temperature depends on the chosen method and the reactivity of the substrate. |

Safety Considerations

-

Organotin Compounds: 2-(tributylstannyl)thiophene is toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Palladium Catalysts: Palladium catalysts are flammable and should be handled with care, especially when dry.

-

Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources when performing catalytic hydrogenation.

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.

Conclusion

The synthesis of this compound is a straightforward two-step process that utilizes well-established synthetic methodologies. By carefully controlling the reaction parameters in both the Stille cross-coupling and the subsequent reduction, researchers can reliably obtain this valuable building block for a wide range of applications in materials science and drug development. The protocols outlined in this guide provide a solid foundation for the successful synthesis and further exploration of this and related thiophene-based compounds.

References

- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025). ResearchGate.

- Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. (2025). ResearchGate.

-

Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Advancing Research with 3,4-Dinitro-2,5-dithiophen-2-ylthiophene: Key Parameters and Future Directions. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. (n.d.). Lookchem.

- Synthesis and reactions of di(thiophen-2-yl)

- Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy, 54(3), 522-530.

- 3,4-dinitro-2,5-dithiophen-2-ylthiophene CAS NO: 205170-72-5. (n.d.). Alfa Chemical.

- Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. (2025). AperTO - Archivio Istituzionale Open Access dell’Università di Torino.

- Application Notes and Protocols for Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. (2025). Benchchem.

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole

- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (2014).

- Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. (2023).

- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 C

- 2,5-Bis(tributylstannyl)thiophene 97 145483-63-2. (n.d.). Sigma-Aldrich.

- Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. (n.d.). Semantic Scholar.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of [2,2':5',2''-Terthiophene]-3',4'-diamine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of [2,2':5',2''-terthiophene]-3',4'-diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of NMR analysis for this specific heterocyclic compound. The guide offers a detailed interpretation of expected chemical shifts and coupling constants, supported by data from analogous structures and established NMR principles. Furthermore, it outlines a robust experimental protocol for sample preparation and spectral acquisition, ensuring data integrity and reproducibility. Visual aids, including a detailed molecular structure and workflow diagrams, are provided to enhance understanding.

Introduction: The Significance of [2,2':5',2''-Terthiophene]-3',4'-diamine and the Role of NMR in its Characterization

[2,2':5',2''-Terthiophene]-3',4'-diamine is a complex heterocyclic molecule belonging to the terthiophene family. Thiophene-based oligomers and polymers are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The introduction of amino groups onto the central thiophene ring of a terthiophene scaffold creates a molecule with potential applications as a building block for conductive polymers, organic light-emitting diodes (OLEDs), and as a scaffold in the design of novel therapeutic agents.

The precise structural elucidation of such molecules is paramount to understanding their structure-property relationships and ensuring their purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for this purpose. Through the analysis of ¹H and ¹³C NMR spectra, we can gain detailed insights into the molecular structure, including the electronic environment of each proton and carbon atom, their connectivity, and the stereochemistry of the molecule. This guide will serve as a detailed reference for the comprehensive NMR analysis of [2,2':5',2''-terthiophene]-3',4'-diamine.

Molecular Structure and Symmetry Considerations

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra.

Figure 1: Labeled structure of [2,2':5',2''-terthiophene]-3',4'-diamine.

The molecule possesses a plane of symmetry that bisects the central thiophene ring, assuming free rotation around the inter-ring single bonds. This symmetry element renders the two outer thiophene rings chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra will be reduced.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of [2,2':5',2''-terthiophene]-3',4'-diamine is expected to exhibit distinct signals corresponding to the protons on the outer and central thiophene rings. The chemical shifts are influenced by the electron density around the protons, which is modulated by the electronegativity of the sulfur atoms and the electron-donating nature of the amino groups.

Protons of the Outer Thiophene Rings (H-3, H-4, H-5, H-3'', H-4'', H-5'')

Due to the molecular symmetry, the protons on the two outer thiophene rings are chemically equivalent, and we therefore expect to see one set of signals for these six protons. The typical chemical shifts for protons in unsubstituted thiophene are approximately δ 7.3 (α-protons) and δ 7.1 (β-protons). In 2,2'-bithiophene, these values are slightly shifted to δ 7.20 (H-5, H-5'), δ 7.17 (H-3, H-3'), and δ 7.00 (H-4, H-4').[1]

For the outer rings of our target molecule, we can predict the following:

-

H-5 and H-5'' : These protons are in the α-position relative to the sulfur atom and are expected to be the most downfield of the outer ring protons. Their signal will likely appear as a doublet of doublets due to coupling with H-4/H-4'' and H-3/H-3''.

-

H-4 and H-4'' : These β-protons will be coupled to both H-5/H-5'' and H-3/H-3'', resulting in a triplet or a doublet of doublets.

-

H-3 and H-3'' : These protons are adjacent to the central thiophene ring and will be coupled to H-4/H-4'' and H-5/H-5'', appearing as a doublet of doublets.

Protons of the Central Thiophene Ring

The central thiophene ring is substituted with two electron-donating amino groups. These groups increase the electron density on the ring, causing a significant upfield shift (to a lower ppm value) of the remaining protons. However, in this specific molecule, there are no protons directly attached to the central thiophene ring.

Protons of the Amino Groups (NH₂)

The protons of the two amino groups are also chemically equivalent. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3] The signal is often broad and may not show clear coupling to other protons. In a non-protic solvent like DMSO-d₆, the NH₂ protons might appear as a broad singlet in the range of δ 3.0-5.0 ppm. The identity of this peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the NH₂ signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5, H-5'' | ~7.2 - 7.4 | dd | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.2 |

| H-4, H-4'' | ~7.0 - 7.2 | t or dd | J(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.6 |

| H-3, H-3'' | ~7.1 - 7.3 | dd | J(H3-H4) ≈ 3.6, J(H3-H5) ≈ 1.2 |

| NH₂ | ~3.0 - 5.0 | br s | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to symmetry, we expect to see a reduced number of signals.

Carbons of the Outer Thiophene Rings (C-2 to C-5 and C-2'' to C-5'')

The carbons of the two outer thiophene rings are chemically equivalent. Based on data for thiophene and bithiophene, the chemical shifts for these carbons are expected in the aromatic region (δ 120-140 ppm).

-

C-2 and C-2'' : These carbons are bonded to the central ring and will be deshielded.

-

C-3 and C-3'' , C-4 and C-4'' , C-5 and C-5'' : These carbons will have distinct chemical shifts within the aromatic region.

Carbons of the Central Thiophene Ring (C-2' to C-5')

The carbons of the central ring are significantly influenced by the substituents.

-

C-2' and C-5' : These carbons are bonded to the outer thiophene rings and will appear in the aromatic region.

-

C-3' and C-4' : These carbons are directly attached to the electron-donating amino groups. This will cause a significant upfield shift for these carbons, potentially moving them out of the typical aromatic region to a lower ppm value. The amino group's strong electron-donating effect increases the electron density at these positions.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-2'' | ~135 - 140 | Quaternary carbon, attached to another aromatic ring. |

| C-5, C-5'' | ~128 - 132 | α-carbon of the terminal thiophene ring. |

| C-3, C-3'' | ~124 - 128 | β-carbon of the terminal thiophene ring. |

| C-4, C-4'' | ~123 - 127 | β-carbon of the terminal thiophene ring. |

| C-2', C-5' | ~130 - 135 | Quaternary carbon, attached to two other thiophene rings. |

| C-3', C-4' | ~100 - 115 | Carbon attached to an amino group (strong shielding). |

Experimental Protocols

To obtain high-quality NMR spectra, a standardized and carefully executed experimental protocol is essential.

Figure 2: Experimental workflow for NMR analysis.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of [2,2':5',2''-terthiophene]-3',4'-diamine for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its high polarity, which is likely to dissolve the diamino-terthiophene. Chloroform-d (CDCl₃) can also be tested.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle warming or vortexing may be required to achieve complete dissolution.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[5][6]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[7]

-

Advanced Structural Verification with 2D NMR

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the unambiguous assignment of all signals, especially for a molecule of this complexity.

Figure 3: Logical flow of 2D NMR for structural elucidation.

-

COSY: A COSY spectrum will show cross-peaks between coupled protons. For the outer thiophene rings, we would expect to see correlations between H-3/H-3'' and H-4/H-4'', and between H-4/H-4'' and H-5/H-5''. This confirms their adjacency on the thiophene ring.

-

HSQC: An HSQC spectrum will correlate each proton signal with the signal of the carbon to which it is directly attached. This will allow for the unambiguous assignment of the protonated carbons in both the outer and central rings.

-

HMBC: The HMBC spectrum is key to assigning the quaternary (non-protonated) carbons. For example, the protons on the outer rings (e.g., H-3) should show long-range correlations to the quaternary carbons of the central ring (C-2'), thus confirming the connectivity of the thiophene rings.

Conclusion

The ¹H and ¹³C NMR analysis of [2,2':5',2''-terthiophene]-3',4'-diamine is a powerful method for its structural characterization. By understanding the principles of chemical shift, coupling constants, and the influence of the amino substituents, a detailed prediction of the NMR spectra can be made. The application of 1D and 2D NMR experiments, following a robust experimental protocol, allows for the unambiguous assignment of all proton and carbon signals, providing definitive confirmation of the molecule's structure. This guide provides the necessary theoretical framework and practical guidance for researchers to confidently perform and interpret the NMR analysis of this important heterocyclic compound.

References

- Gowen, A. A., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(13), 4485-4497.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2024). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 193.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 394.

-

Spectroscopy - Wiley Online Library. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cup.edu.cn [cup.edu.cn]

- 3. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry of 2,5-dithiophen-2-ylthiophene-3,4-diamine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,5-dithiophen-2-ylthiophene-3,4-diamine, a molecule of significant interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the structural elucidation of this complex heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound, with a molecular formula of C₁₂H₁₀N₂S₃, is a noteworthy example of a π-conjugated system.[1] Its structure, comprised of a central diaminothiophene core flanked by two thiophene rings, imparts unique electronic and electrochemical properties. Accurate mass determination and fragmentation analysis are paramount for verifying its synthesis, identifying potential impurities, and understanding its metabolic fate in drug development pipelines.

Mass spectrometry serves as a powerful tool for this purpose, providing not only the precise molecular weight but also a fragmentation "fingerprint" that offers deep structural insights. This guide will detail the theoretical and practical considerations for obtaining and interpreting the mass spectrum of this molecule.

Theoretical Framework: Predicting Ionization and Fragmentation

Molecular Properties and Ionization

The key to successful mass spectrometric analysis lies in selecting the appropriate ionization technique. For this compound, the presence of two primary amine groups makes it an ideal candidate for electrospray ionization (ESI). The basic nitrogen atoms are readily protonated in the acidic mobile phase of the ESI source, forming a stable [M+H]⁺ ion.

Key Molecular Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂S₃ | [1] |

| Molecular Weight | 278.4 g/mol | [1] |

| Exact Mass | 278.00061185 Da | [1] |

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2] Conversely, a molecule with an even number of nitrogen atoms, such as our target compound, will have an even nominal molecular mass, which is consistent with its molecular weight of 278.4 g/mol .

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer, the protonated molecule, [M+H]⁺, is expected to undergo a series of fragmentation events. The fragmentation patterns of aromatic amines and thiophene-containing compounds provide a basis for these predictions.

The most probable fragmentation pathways include:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines.

-

Cleavage of Thiophene Rings: Fragmentation of the thiophene rings can occur, leading to the loss of neutral fragments such as thioformaldehyde (CH₂S) or cyclopropenyl cation fragments.

-

Sequential Fragmentation: Primary fragment ions can undergo further fragmentation, leading to a cascade of smaller product ions.

The following diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of this compound.

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocol: A Self-Validating System

This section outlines a detailed, step-by-step methodology for the ESI-MS analysis of this compound. This protocol is adapted from established methods for the analysis of aminothiophene derivatives.[3]

Sample Preparation

-

Solvent Selection: Due to the aromatic and potentially polymeric nature of similar compounds, solubility can be a challenge.[4][5] A starting solvent system of acetonitrile/water (1:1 v/v) with 0.1% formic acid is recommended. The formic acid aids in the protonation of the analyte.

-

Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, a concentration of 1500 ng/mL can be used.[3]

Mass Spectrometry Parameters

The following parameters are recommended for an electrospray ionization source coupled to a high-resolution mass spectrometer:[3]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The two primary amine groups are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume and ion generation.[3] |

| Cone Voltage | 40 V | A higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation.[3] |

| Source Temperature | 150 °C | Ensures efficient desolvation without thermal degradation of the analyte.[3] |

| Desolvation Gas Flow | 500 L/h | Facilitates the evaporation of the solvent from the charged droplets.[3] |

| Collision Energy | 10-40 V (for MS/MS) | A ramped collision energy allows for the observation of a range of fragment ions.[3] |

Data Acquisition and Analysis

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, at an expected m/z of approximately 279.0.

-

Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation spectrum.

-

Data Interpretation: Analyze the resulting spectrum to identify fragment ions corresponding to the predicted pathways. High-resolution mass spectrometry is crucial for determining the elemental composition of the fragment ions and confirming the fragmentation assignments.

Data Presentation and Interpretation

The following table summarizes the expected m/z values for the key ions in the mass spectrum of this compound.

| Ion | Proposed Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₁N₂S₃⁺ | 279.0088 |

| [M+H - NH₃]⁺ | C₁₂H₈NS₃⁺ | 262.9822 |

| [M+H - C₄H₄S]⁺ | C₈H₇N₂S₂⁺ | 195.0003 |

| [M+H - NH₃ - C₄H₄S]⁺ | C₈H₄NS₂⁺ | 178.9734 |

| [C₈H₅N₂S₂]⁺ | C₈H₅N₂S₂⁺ | 193.9846 |

Conclusion: Ensuring Scientific Integrity

The mass spectrometric analysis of this compound requires a systematic and well-reasoned approach. By leveraging the known chemistry of aromatic amines and thiophenes, and by employing a robust ESI-MS protocol, researchers can confidently determine the structure and purity of this important molecule. The self-validating nature of this methodology, which combines theoretical prediction with experimental verification, ensures the highest level of scientific integrity.

References

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

-

ACS Publications. (2001). Synthesis and Characterization of Soluble Polythiophene Derivatives Containing Electron-Transporting Moiety. Macromolecules, 34(8), 2522–2527. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). [2,2':5',2''-Terthiophene]-3',4'-diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Retrieved from [Link]

Sources

- 1. [2,2':5',2''-Terthiophene]-3',4'-diamine | C12H10N2S3 | CID 57610025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the X-ray Crystallography of 2,5-dithiophen-2-ylthiophene-3,4-diamine

This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 2,5-dithiophen-2-ylthiophene-3,4-diamine. As no crystal structure for this specific molecule is currently available in open-access databases, this document serves as an in-depth guide for researchers undertaking its structural elucidation. The methodologies detailed herein are grounded in established crystallographic principles and best practices for small organic molecules, particularly relevant to those in materials science and drug development.

Introduction: The Imperative for Structural Elucidation

This compound is a polycyclic aromatic compound featuring a terthiophene core functionalized with two amine groups. Such molecules are of significant interest due to their potential applications as organic semiconductors, in organic light-emitting diodes (OLEDs), and as building blocks for novel pharmaceuticals. The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are paramount in dictating the material's bulk properties and biological activity. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information at the atomic level.[1][2] This guide will walk through the entire workflow, from obtaining the molecule to the final analysis of its crystal structure.

Part 1: From Synthesis to Single Crystal: The Foundational Steps

The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals.

Synthesis and Purification

A plausible synthetic route to this compound would likely involve the construction of the terthiophene backbone followed by functionalization. A common approach for creating such conjugated systems is through cross-coupling reactions.

Proposed Synthetic Pathway:

-

Suzuki or Stille Coupling: The terthiophene core, 2,5-di(thiophen-2-yl)thiophene, can be synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a di-halogenated central thiophene and two equivalents of a thiophene-boronic acid (or stannane) derivative.[3]

-

Nitration: The resulting terthiophene can be dinitrated at the 3 and 4 positions of the central thiophene ring using a suitable nitrating agent, such as nitric acid in acetic anhydride.

-

Reduction: The dinitro-terthiophene is then reduced to the target this compound. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Following synthesis, rigorous purification is essential. This typically involves:

-

Column Chromatography: To separate the desired product from any unreacted starting materials or byproducts.

-

Recrystallization: To achieve high purity. The choice of solvent is critical and should be empirically determined.

Caption: Workflow from synthesis to a single crystal.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like the target compound, several techniques can be employed.[4]

1.2.1 Slow Evaporation

This is often the simplest and most successful method.[5]

-

Protocol:

-

Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture in a clean vial.

-

Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.[5]

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[6]

-

1.2.2 Vapor Diffusion

This technique involves the slow diffusion of a "poor" solvent (an anti-solvent) into a solution of the compound in a "good" solvent.[4][7]

-

Protocol:

-

Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a volatile "poor" solvent in which the compound is insoluble.[8]

-

Over time, the vapor of the poor solvent will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[9][10]

-

| Technique | Principle | Advantages | Disadvantages |

| Slow Evaporation | Increasing solute concentration by slowly removing the solvent.[4] | Simple setup, effective for many compounds. | Can sometimes lead to rapid crystallization and poor-quality crystals if evaporation is too fast.[8] |

| Vapor Diffusion | Gradually decreasing solubility by introducing an anti-solvent via the vapor phase.[4] | Excellent control over the rate of supersaturation, often yields high-quality crystals.[9] | Requires careful selection of solvent/anti-solvent pairs. |

| Slow Cooling | Decreasing solubility by slowly lowering the temperature of a saturated solution. | Useful for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. |

Table 1: Common Crystallization Techniques for Small Organic Molecules.

Part 2: Illuminating the Lattice: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Crystal Selection and Mounting

-

Selection: Under a microscope, select a crystal that is optically clear, has well-defined faces, and is free of cracks or defects. The ideal size is typically between 0.1 and 0.4 mm in at least two dimensions.

-

Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible, with high accuracy and precision.

-

Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.

-

Strategy: A series of diffraction images are collected as the crystal is rotated. A typical strategy involves collecting a hemisphere or a full sphere of data in small rotational increments (e.g., 0.5° per frame).[2] The exposure time per frame is optimized to achieve a good signal-to-noise ratio without overloading the detector. A complete data collection can take anywhere from a few hours to a full day.[2]

Caption: The single-crystal X-ray diffraction data collection workflow.

Data Processing

After collection, the raw diffraction images are processed.[1] This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final dataset of unique reflections.

Part 3: From Data to Structure: Solution and Refinement

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem."

Structure Solution

For small molecules, the phase problem is typically solved using direct methods .[11][12] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[11][13] Software packages like SHELXS are commonly used for this purpose.[14]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. This is typically done using software like SHELXL.[15] The refinement process involves:

-

Assigning Atom Types: Identifying and labeling the different elements (C, N, S) in the model.

-

Refining Atomic Positions: Adjusting the x, y, and z coordinates of each atom.

-

Refining Displacement Parameters: Modeling the thermal motion of each atom, usually anisotropically.

-

Locating Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The refinement is iterated until the model converges, meaning that further adjustments do not significantly improve the agreement between the calculated and observed diffraction data.

Caption: The process of crystal structure solution and refinement.

Structure Validation

The final structural model is presented in a Crystallographic Information File (CIF). Before publication or further analysis, the structure must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[16][17] This service checks for inconsistencies in the crystallographic data and alerts the user to potential issues that need to be addressed.[18][19]

| Parameter | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model and proper weighting scheme. | ~1.0 |

| Completeness | The percentage of unique reflections measured. | > 99% |

| Redundancy | The average number of times a unique reflection was measured. | > 3 |

Table 2: Key Crystallographic Refinement Parameters.

Part 4: Deciphering the Structure: Analysis and Interpretation

With a validated crystal structure, the final step is to analyze the molecular and supramolecular features.

Molecular Geometry

The CIF file contains the precise coordinates of all atoms, allowing for the detailed analysis of:

-

Bond Lengths and Angles: To confirm the expected molecular connectivity and identify any unusual geometric features.

-

Torsion Angles: To determine the conformation of the molecule, particularly the dihedral angles between the thiophene rings, which is crucial for understanding the degree of π-conjugation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. Identifying and understanding these interactions is key to explaining the material's properties.

-

Hydrogen Bonding: The presence of amino groups suggests that N-H···N or N-H···S hydrogen bonds may play a significant role in the crystal packing.

-

π-π Stacking: The planar aromatic rings of the terthiophene core may engage in π-π stacking interactions.

-

van der Waals Forces: These ubiquitous forces contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[20][21] This method maps the close contacts between a molecule and its neighbors in the crystal, providing a detailed picture of the packing environment.[22][23][24]

Caption: Post-refinement analysis of the crystal structure.

Conclusion

The crystallographic analysis of this compound, from synthesis to the detailed interpretation of its crystal structure, provides invaluable insights into its fundamental properties. This guide outlines a robust and systematic workflow, grounded in established scientific principles, to achieve this goal. The resulting atomic-level understanding of molecular geometry and intermolecular packing is critical for the rational design of new materials and therapeutics.

References

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

-

Guide for crystallization. (n.d.). University of Geneva. [Link]

-

Structure solution by Direct Methods (DM). (n.d.). EXPO - CNR. [Link]

-

checkCIF FAQ. (n.d.). IUCr Journals - International Union of Crystallography. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). SciRP.org. [Link]

-

Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [Link]

-

Synthesis of a 1,4‐Bis[2‐(5‐thiophen‐2‐yl)‐1‐benzothiophene]‐2,5‐dioctyloxybenzene Pentamer for Creatinine Detection. (2020). ResearchGate. [Link]

-

Crystallization of Large Planar Polycyclic Aromatic Hydrocarbons: The Molecular and Crystal Structures of Hexabenzo[bc,ef,hi,kl,no,qr]coronene and Benzo[1,2,3-bc:4,5,6-b'c']dicoronene. (1995). Journal of the American Chemical Society. [Link]

- User guide to crystal structure refinement with SHELXL. (n.d.).

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). ResearchGate. [Link]

-

Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]

-

Short Guide to CIFs. (n.d.). CCDC. [Link]

-

The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. (2025). MDPI. [Link]

-

An Introduction to Direct Methods. (n.d.). International Union of Crystallography. [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. [Link]

-

Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. [Link]

-

How to grow single crystals by slow evaporation method? (2013). ResearchGate. [Link]

-

What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software? (2021). ResearchGate. [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. [Link]

-

4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. (n.d.). MDPI. [Link]

-

Crystal structure refinement with SHELXL. (2015). PMC - NIH. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Crystallization of small molecules. (n.d.). crystallizationservice.com. [Link]

-

The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. (2025). PubMed. [Link]

-

Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. (n.d.). Institute of Crystallography. [Link]

-

Solve a small-molecule structure. (2025). CCP4 wiki. [Link]

-

Crystallization of Membrane Proteins by Vapor Diffusion. (2016). PMC - NIH. [Link]

-

Poly(3-(2,5-dioctylphenyl)thiophene) Synthesized by Direct Arylation Polycondensation: End Groups, Defects, and Crystallinity. (2016). ResearchGate. [Link]

-

Olex Tutorial. (n.d.). Zenodo. [Link]

-

Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026). Oreate AI Blog. [Link]

-

checkCIF validation ALERTS: what they mean and how to respond. (2019). SciSpace. [Link]

-

The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. (2025). ResearchGate. [Link]

-

Direct methods (crystallography). (n.d.). Wikipedia. [Link]

-

Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

-

Data Collection Strategies. (2013). Helmholtz-Zentrum Berlin. [Link]

-

Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (2017). An-Najah Staff. [Link]

-

Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. (2022). YouTube. [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. [Link]

-

Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. (2025). HELDA - University of Helsinki. [Link]

-

Crystal Structure of a Peculiar Polycyclic Aromatic Hydrocarbon Determined by 3D Electron Diffraction. (2021). ACS Publications - American Chemical Society. [Link]

-

Some easy steps in Olex2. (2023). YouTube. [Link]

-

Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. [Link]

-

Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube. [Link]

-

A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. [Link]

-

Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). IntechOpen. [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC - PubMed Central. [Link]

-

Direct Methods in Crystallography. (n.d.). Institute of Physics, Chinese Academy of Sciences. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Slow Evaporation Method [people.chem.umass.edu]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. unifr.ch [unifr.ch]

- 9. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]

- 12. cryst.iphy.ac.cn [cryst.iphy.ac.cn]

- 13. iucr.org [iucr.org]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

- 22. researchgate.net [researchgate.net]

- 23. Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. staff.najah.edu [staff.najah.edu]

An In-depth Technical Guide to the Electronic Properties of 2,5-dithiophen-2-ylthiophene-3,4-diamine

Introduction: Unveiling a Promising Heterocyclic Building Block

In the landscape of organic electronics and materials science, thiophene-based compounds stand out for their versatile electronic properties and potential for creating advanced functional materials. Among these, 2,5-dithiophen-2-ylthiophene-3,4-diamine, a molecule featuring a central thiophene ring functionalized with two thiophenyl groups and a vicinal diamine moiety, presents a unique combination of structural features that suggest intriguing electronic and electrochemical behavior. The presence of electron-rich amino groups on the conjugated backbone is expected to significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical and charge-transport properties.

This technical guide provides a comprehensive overview of the electronic properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established theoretical methodologies to provide a robust predictive framework for researchers. We will delve into a proposed synthetic pathway, detail the key experimental techniques for characterization—namely cyclic voltammetry and UV-Vis spectroscopy—and provide a thorough protocol for the computational investigation of its electronic structure using Density Functional Theory (DFT). This document is intended to serve as a valuable resource for researchers and professionals in materials science, organic electronics, and drug development who are interested in the potential of novel thiophene derivatives.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the electronic properties of a molecule is to characterize its basic physical and chemical attributes.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₂H₁₀N₂S₃ | PubChem |

| Molecular Weight | 278.4 g/mol | PubChem |

| Canonical SMILES | C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N | PubChem |

| InChI | InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2 | PubChem |

Proposed Synthetic Pathway

Experimental Protocol: A General Guideline

The following is a generalized protocol based on common practices for similar reactions. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary.

-

Synthesis of 2,5-Di(thiophen-2-yl)thiophene:

-

To a solution of 2,5-dibromothiophene in an appropriate solvent (e.g., toluene or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and two equivalents of a 2-thienyl coupling partner (e.g., 2-thienylboronic acid for Suzuki coupling or 2-(tributylstannyl)thiophene for Stille coupling).

-

Add a suitable base (e.g., Na₂CO₃ solution for Suzuki) and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.

-

-

Nitration to 3,4-Dinitro-2,5-di(thiophen-2-yl)thiophene:

-

Dissolve the 2,5-di(thiophen-2-yl)thiophene in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid).

-

Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

-

Maintain the temperature and stir for a specified time.

-

Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash thoroughly with water and dry. Further purification may be required.

-

-

Reduction to this compound:

-

Suspend the dinitro compound in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Heat the reaction mixture as needed and monitor the reaction progress.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and purify the final product, for example, by column chromatography.

-

Electrochemical Characterization: Probing the Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule, providing insights into its HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

Data Interpretation and Expected Results

The oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) is related to the energy gained upon adding an electron to the LUMO. For many thiophene derivatives, irreversible or quasi-reversible oxidation processes are observed.[1] The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations (referenced against the Fc⁺/Fc redox couple, which has a standard potential of approximately 4.8 eV below the vacuum level):

-

E_HOMO (eV) = -e (E_onset,ox vs Fc⁺/Fc + 4.8)

-

E_LUMO (eV) = -e (E_onset,red vs Fc⁺/Fc + 4.8)

The presence of the electron-donating diamine groups is expected to raise the HOMO energy level, making the molecule easier to oxidize compared to its unsubstituted counterpart. This would result in a lower oxidation potential.

Optical Properties: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and the absorption edge can be used to estimate the optical band gap (E_g^opt).

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or THF).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max), which corresponds to the π-π* electronic transition of the conjugated system. The optical band gap can be estimated from the onset of the absorption edge (λ_onset) using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

For similar oligothiophenes, the λ_max is typically in the range of 350-450 nm.[2] The amino substituents on the central thiophene ring are likely to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted terthiophene, indicating a smaller optical band gap.

Theoretical Investigation: A Computational Approach with Density Functional Theory (DFT)

Given the limited availability of direct experimental data, DFT calculations are an invaluable tool for predicting the electronic properties of this compound.

Computational Protocol: DFT Calculations

Predicted Electronic Properties

Based on DFT studies of similar thiophene-based molecules, the following trends can be anticipated for this compound:

-

HOMO and LUMO Distribution: The HOMO is expected to be delocalized along the entire π-conjugated backbone, with significant contributions from the electron-rich diamine groups and the sulfur atoms. The LUMO is also anticipated to be delocalized across the thiophene rings.

-

Energy Levels and Band Gap: The calculated HOMO energy is expected to be relatively high (less negative), and the LUMO energy will be lower. This will result in a relatively small HOMO-LUMO gap, likely in the range of 2.5-3.5 eV.

-

UV-Vis Spectrum: TD-DFT calculations are expected to predict a strong absorption in the visible region, consistent with the expected small band gap.

Table of Predicted Electronic Properties (Illustrative)

| Parameter | Predicted Value Range | Method |

| HOMO Energy | -4.5 to -5.5 eV | DFT (B3LYP/6-31G(d)) |

| LUMO Energy | -1.5 to -2.5 eV | DFT (B3LYP/6-31G(d)) |

| Electronic Band Gap | 2.5 to 3.5 eV | DFT (B3LYP/6-31G(d)) |

| λ_max (UV-Vis) | 400 to 500 nm | TD-DFT (B3LYP/6-31G(d)) |

Potential Applications

The unique electronic structure of this compound makes it a promising candidate for several applications:

-

Organic Electronics: The tunable electronic properties and potential for polymerization through the amine groups or by electropolymerization make it a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

-

Sensors: The presence of the diamine functionality could allow for the development of chemosensors, where binding of an analyte to the amino groups would modulate the electronic and optical properties of the molecule.

-

Drug Development: Thiophene derivatives are known to possess a wide range of biological activities.[3] The specific substitution pattern of this molecule could be explored for its potential as a scaffold in medicinal chemistry.

Conclusion

This compound is a fascinating molecule with the potential for rich electronic and optical properties. While direct experimental data is currently sparse, this in-depth technical guide has provided a comprehensive framework for its study. By combining a proposed synthetic route with detailed protocols for experimental characterization and computational modeling, we have laid the groundwork for future research into this promising material. The insights provided herein are intended to accelerate the exploration of this and similar thiophene-based compounds for a variety of applications, from next-generation electronic devices to novel therapeutic agents. The interplay of the extended π-conjugation and the electron-donating diamine groups makes this a particularly interesting target for further investigation.

References

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Collections | Kyushu University Library. [Link]

-

El Alamy, A.; Amine, A.; Bouachrine, M. DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-Capped by Several Donor Groups. Orbital: The Electronic Journal of Chemistry. 2017 , 9, 188-196. [Link]

-

Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. [Link]

-

UV-Visible spectrum of polythiophene nanoparticles. ResearchGate. [Link]

-

Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. ResearchGate. [Link]

-

Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

-

UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. ACS Publications. [Link]

-

Study of the electronic structure of short chain oligothiophenes. arXiv. [Link]

-

Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. PubMed. [Link]

-

Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. [Link]

-

Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. ACS Publications. [Link]

-

Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Publishing. [Link]

-

Polythiophene synthesis and calculation of the molar mass The P3HTs were prepared by. The Royal Society of Chemistry. [Link]

-

DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. [Link]

-

UCSF Protocol for Caries Arrest Using Silver Diamine Fluoride: Rationale, Indications and Consent. ResearchGate. [Link]

-

Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University. [Link]

- Biotin synthesis from 2-formyl-3,4-di:amino-thiophene derivs. - by wittig reaction with a carboxy-propylidene-phosphorane cpd., hydrogenation, de-protection and reaction with phosgene.

-

Chairside Guide: Silver Diamine Fluoride in the Management of Dental Caries Lesions. AAPD. [Link]

-

Photophysical properties of polythiophenes 7 and 8 a UV/vis absorption... ResearchGate. [Link]

-

Experimental and theoretical study of the electro-oxidation of thiophene derivatives. Repositorio UC. [Link]

-

Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI. [Link]

-

Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. ResearchGate. [Link]

-

DFT computation of the electron spectra of thiophene. UBC Chemistry. [Link]

-

Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. IntechOpen. [Link]

-

Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. PubMed. [Link]

-

Silver Diamine Fluoride (SDF) Application: Evidence-Based Recommendations. YouTube. [Link]

-

Silver Diamine Fluoride Protocol for Reducing Preventable Dental Hospitalisations in Victorian Children. NIH. [Link]

- Synthesis method of 3,4-diaminotoluene.

Sources

Methodological & Application

Application Notes and Protocols for [2,2':5',2''-Terthiophene]-3',4'-diamine in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Modulating Organic Semiconductor Properties

Oligothiophenes represent a cornerstone class of materials in the field of organic electronics, renowned for their excellent charge transport characteristics and environmental stability.[1][2] The performance of Organic Field-Effect Transistors (OFETs), which are fundamental components for next-generation flexible electronics, sensors, and displays, is intrinsically linked to the molecular structure of the active semiconductor layer.[3] Strategic functionalization of the oligothiophene backbone is a powerful tool to fine-tune the material's electronic properties, molecular packing, and processability.[4]

This guide focuses on [2,2':5',2''-Terthiophene]-3',4'-diamine , a molecule of significant interest due to the introduction of electron-donating amine groups onto the central thiophene ring of a terthiophene core. These diamine functionalities are poised to profoundly influence the material's properties and, consequently, its performance in OFETs. The presence of hydrogen bond donors (-NH₂) can induce favorable molecular self-assembly, potentially leading to highly ordered thin films, which is a critical factor for efficient charge transport.[5][6] Furthermore, the electron-donating nature of amine groups is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate more efficient hole injection from standard gold electrodes.[7][8]

This document serves as a comprehensive technical guide, providing both the theoretical framework and practical, step-by-step protocols for the application of [2,2':5',2''-Terthiophene]-3',4'-diamine as an active p-type semiconductor in OFETs. While direct reports on the OFET performance of this specific molecule are not yet prevalent, the protocols and expected outcomes described herein are synthesized from established methodologies for closely related amino-functionalized and unfunctionalized oligothiophenes, providing a robust starting point for research and development.

Material Overview and Key Properties

[2,2':5',2''-Terthiophene]-3',4'-diamine possesses a unique combination of a π-conjugated backbone, conducive to charge transport, and polar amine groups that can direct intermolecular organization.

| Property | Value / Description | Source |

| Chemical Name | [2,2':5',2''-Terthiophene]-3',4'-diamine | [9] |

| Molecular Formula | C₁₂H₁₀N₂S₃ | [9] |

| Molecular Weight | 278.42 g/mol | [9] |

| Appearance | Solid (predicted) | - |

| Melting Point | 96-98 °C | [9] |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 2 (Nitrogens) | - |

| Predicted pKa | 2.53 ± 0.14 | [9] |

The amine groups are expected to be the dominant factor in dictating the solid-state packing of this material. Intermolecular hydrogen bonding between the amine protons of one molecule and the nitrogen lone pairs or sulfur atoms of a neighboring molecule can enforce a planar, co-facial arrangement. This is highly desirable for OFETs, as it maximizes the π-orbital overlap between adjacent molecules, creating efficient pathways for charge hopping.[5]

Caption: Molecular structure of [2,2':5',2''-Terthiophene]-3',4'-diamine.

PART 1: Synthesis and Purification Protocol

While [2,2':5',2''-Terthiophene]-3',4'-diamine is commercially available, in-house synthesis may be required for research purposes. A common route to such compounds involves the reduction of a corresponding dinitro-terthiophene precursor. This protocol is based on established methods for the reduction of nitroarenes.[10]

Workflow: Synthesis of [2,2':5',2''-Terthiophene]-3',4'-diamine

Caption: Synthetic workflow for the target diamine compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3',4'-dinitro-2,2':5',2''-terthiophene precursor in a suitable solvent mixture, such as ethanol and tetrahydrofuran (THF), to ensure complete dissolution.

-

Catalyst Addition: Carefully add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C, 10 wt. %).

-

Hydrogenation: Purge the flask with nitrogen and then introduce hydrogen gas, typically via a balloon. Heat the reaction mixture to 65-85 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

-

The crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

-

For optimal purity required for electronic devices, a final recrystallization or sublimation step is highly recommended.

-

Causality and Self-Validation: The choice of a catalytic hydrogenation method is due to its high efficiency and clean conversion of nitro groups to amines with minimal side products.[10] Monitoring by TLC is a crucial self-validating step; the disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The final purification by chromatography and recrystallization is essential to remove any residual catalyst and byproducts, as impurities can act as charge traps in an OFET, severely degrading device performance.[11]

PART 2: OFET Fabrication and Characterization

The fabrication of OFETs using [2,2':5',2''-Terthiophene]-3',4'-diamine can be approached via two primary methods: solution processing and vacuum thermal evaporation. The choice of method will depend on the material's solubility and the desired film morphology.

Standard Device Architecture: Bottom-Gate, Top-Contact (BGTC)

For initial studies, a bottom-gate, top-contact (BGTC) architecture is recommended as it generally provides good contact between the semiconductor and the electrodes.

Caption: Schematic of a Bottom-Gate, Top-Contact OFET.

Protocol 2.1: Solution-Based Deposition (Spin-Coating)

This method is cost-effective and suitable for large-area fabrication but is highly dependent on the solubility of the material and the choice of solvent.[12][13]

Step-by-Step Protocol:

-

Substrate Preparation:

-

Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) acting as the gate electrode and gate dielectric, respectively.

-

Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrate with a stream of nitrogen gas and then treat with an oxygen plasma or UV-Ozone cleaner for 10 minutes to create a hydrophilic surface with hydroxyl groups.

-

-

Surface Treatment (Optional but Recommended): To improve the film quality and reduce charge trapping at the dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene.

-

Solution Preparation:

-

Prepare a solution of [2,2':5',2''-Terthiophene]-3',4'-diamine in a suitable high-boiling-point organic solvent (e.g., chlorobenzene, dichlorobenzene, or anisole) at a concentration of 1-10 mg/mL.

-

Gently heat and stir the solution to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.

-

-

Spin-Coating:

-

Deposit the solution onto the prepared substrate.

-

Spin-coat at a speed of 1000-4000 RPM for 60 seconds. The speed will determine the film thickness.

-

-

Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at a temperature just below the material's melting point (e.g., 80-95 °C) for 30-60 minutes. This step is critical for solvent removal and improving the crystallinity of the film.

-